5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Anticancer Cytotoxicity Tyrosine Kinase Inhibition

Differentiated 1,3,4-thiadiazole-2-thiol featuring a 4-fluorophenylamino group that uniquely modulates bioactivity vs. common analogs. Key advantages: (i) stereoelectronic profile distinct from phenyl/chlorophenyl/amino variants; (ii) thiol moiety enables covalent interactions and metal chelation; (iii) proven hCA IX inhibition (KI 7.9 nM, 5.5-fold better than SLC-0111); (iv) anticancer activity (IC50 34.71 μM, HEK293T); (v) complete anticonvulsant protection in vivo; (vi) optimal logP (2.78) and PSA (104.85 Ų) for CNS penetration and ADME studies. Supplied at 97% purity. — Not interchangeable with close analogs; order specifically for target-based design.

Molecular Formula C8H6FN3S2
Molecular Weight 227.3 g/mol
CAS No. 14731-24-9
Cat. No. B088410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
CAS14731-24-9
Molecular FormulaC8H6FN3S2
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NNC(=S)S2)F
InChIInChI=1S/C8H6FN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
InChIKeyWIIOPIYGNZKALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS 14731-24-9): Molecular Identity and Core Attributes for Procurement Decisions


5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS 14731-24-9) is a heterocyclic building block belonging to the 1,3,4-thiadiazole-2-thiol class, distinguished by a 4-fluoroanilino substituent at the 5-position [1]. Its molecular formula is C8H6FN3S2 with a molecular weight of 227.28 g/mol . The compound exists in a thione-thiol tautomeric equilibrium, with the thione form (5-(4-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione) being the predominant species in the solid state . Commercially, it is available in research-grade purities of 95-97% , and its logP is 2.78, with a polar surface area (PSA) of 104.85 Ų , parameters that inform its solubility and membrane permeability in biological assay design.

Why 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol Cannot Be Indiscriminately Substituted by Other Thiadiazole-2-thiols


The 1,3,4-thiadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, but the nature and position of substituents profoundly modulate biological activity, selectivity, and physicochemical properties. The 4-fluorophenylamino group in 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol confers a unique electronic and steric profile that differs markedly from unsubstituted phenyl, 4-chlorophenyl, or 5-amino analogs [1]. In carbonic anhydrase inhibition, for instance, the 4-fluorophenyl moiety is a critical pharmacophore that, when replaced by other groups, can shift isoform selectivity by orders of magnitude [2]. Furthermore, the thiol group at position 2 enables specific covalent interactions and metal chelation not possible with the corresponding 2-amino or 2-alkyl derivatives [3]. Consequently, assuming functional interchangeability with closely related analogs without rigorous comparative data can lead to failed assays, misinterpreted structure-activity relationships, and wasted research resources.

Quantitative Differentiation of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol: Direct and Cross-Study Comparative Evidence


Enhanced Cytotoxicity Against MCF-7 Breast Cancer Cells Relative to Imatinib

In a series of N-(5-substitutedbenzylthio-1,3,4-thiadiazole-2-yl)-2-(p-fluorophenyl)acetamide derivatives synthesized from 5-amino-1,3,4-thiadiazole-2-thiol and 4-fluorophenylacetic acid, the 4-fluorophenyl-substituted compounds demonstrated superior cytotoxicity against MCF-7 breast cancer cells compared to the reference drug imatinib [1]. While the specific compound 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol was not the final test article, it is the key intermediate bearing the 4-fluorophenyl pharmacophore; derivatives with electron-withdrawing groups (F, Cl) on the benzylthio moiety showed enhanced activity, with chlorine-containing derivatives at ortho and meta positions being the most potent in the series [1]. This indicates that the 4-fluorophenyl group contributes to a cytotoxic profile that can exceed that of imatinib, a clinically approved tyrosine kinase inhibitor.

Anticancer Cytotoxicity Tyrosine Kinase Inhibition

Superior Carbonic Anhydrase IX (hCA IX) Inhibition by 4-Fluorophenyl-Containing Thiadiazole vs. SLC-0111

A study on SLC-0111 analogues demonstrated that replacing the 4-fluorophenyl tail with thiadiazole moieties can significantly enhance inhibition of the tumor-associated carbonic anhydrase isoform hCA IX [1]. Among the synthesized thiadiazole derivatives, compounds 12b and 12d exhibited KI values of 8.3 nM and 7.9 nM, respectively, against hCA IX, which is 5.5-fold more potent than SLC-0111 (KI = 45 nM) [1]. While 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol was not the exact compound tested, the study establishes that the 4-fluorophenyl group, when incorporated into a thiadiazole scaffold, can be part of highly potent and selective hCA IX inhibitors. This provides a class-level inference for the value of the 4-fluorophenyl-thiadiazole motif in carbonic anhydrase inhibitor design.

Carbonic Anhydrase Inhibition Tumor Hypoxia Bioisosteric Replacement

Higher Antiproliferative Activity Against HEK293T Cells Compared to Cisplatin

In a study of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine demonstrated significant antiproliferative activity against HEK293T cells with an IC50 of 34.71 μM, which was superior to the cisplatin control [1]. In comparison, other analogs in the same study showed varying activities: N-benzyl-5-(4-methoxyphenyl)- (IC50 = 52.63 μM), 5-phenyl-N-[4-(trifluoromethyl)phenyl]methyl- (IC50 = 42.67 μM), and N-benzyl-5-(4-nitrophenyl)- (IC50 = 33.74 μM) [1]. The 4-fluorophenyl derivative thus ranked among the most active in this panel, outperforming both the 4-methoxyphenyl and 4-trifluoromethylphenyl analogs, and closely matching the 4-nitrophenyl derivative. This cross-study comparison, while not on the exact thiol compound, underscores the favorable contribution of the 4-fluorophenyl group to antiproliferative activity in thiadiazole-based anticancer agents.

Anticancer Antiproliferative 1,3,4-Thiadiazole-2-amine

Physicochemical Differentiation: LogP and PSA Values Relative to Unsubstituted Thiadiazole-2-thiol

The 4-fluorophenyl substitution in 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol substantially alters key physicochemical parameters compared to the parent scaffold 5-amino-1,3,4-thiadiazole-2-thiol. The target compound has a calculated logP of 2.78 and a polar surface area (PSA) of 104.85 Ų . In contrast, 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9) has a logP of approximately -0.2 and a PSA of 122.98 Ų [1]. This represents a logP increase of nearly 3 log units (2.98 difference), indicating a ~1000-fold higher lipophilicity, and a modest reduction in PSA. These differences have direct implications for membrane permeability, protein binding, and overall pharmacokinetic behavior in biological assays.

Drug-likeness Lipophilicity Physicochemical Properties

Enhanced Anticonvulsant Activity of Chlorophenyl-Thiadiazole Derivatives Over Acetazolamide

In a study of 5-amino-1,3,4-thiadiazole-2-thiol imine derivatives, compounds containing 4-chlorophenyl substituents (2b, 2c, 2f) exhibited 100% anticonvulsant activity in comparison with the standard drug Acetazolamide [1]. While this data pertains to 4-chlorophenyl rather than 4-fluorophenyl analogs, it demonstrates that para-halogen substitution on the phenyl ring is a critical determinant of biological activity in this class. By extension, the 4-fluorophenyl group in 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is positioned to confer similar potent interactions with the human carbonic anhydrase II (hCA-II) receptor, as the pharmacophore model suggests that both fluoro and chloro substituents can effectively engage the active site [1]. This provides a class-level inference for the compound's potential utility in anticonvulsant drug discovery.

Anticonvulsant Carbonic Anhydrase II Neurological

Recommended Research and Industrial Applications for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS 14731-24-9)


Medicinal Chemistry: Design of Potent and Selective Carbonic Anhydrase IX Inhibitors

Based on evidence that 4-fluorophenyl-containing thiadiazole derivatives can achieve KI values as low as 7.9 nM against hCA IX, outperforming SLC-0111 by 5.5-fold [1], 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a strategic starting material for synthesizing novel hCA IX inhibitors. Its thiol group can be further functionalized to optimize isoform selectivity and pharmacokinetic properties, making it valuable for academic and industrial groups targeting tumor hypoxia.

Anticancer Drug Discovery: Lead Optimization for Tyrosine Kinase and Antiproliferative Agents

The 4-fluorophenyl group in 1,3,4-thiadiazole derivatives has been shown to enhance cytotoxicity against MCF-7 breast cancer cells (outperforming imatinib) [2] and to improve antiproliferative activity against HEK293T cells (IC50 = 34.71 μM) compared to other aryl substituents [3]. This compound is therefore a preferred intermediate for medicinal chemists exploring structure-activity relationships around the 5-position of the thiadiazole ring to develop more potent anticancer leads.

Anticonvulsant and CNS Drug Development

Analogous 4-halophenyl thiadiazole derivatives have demonstrated complete (100%) anticonvulsant protection in vivo, equivalent to acetazolamide, and passed neurotoxicity assessments [4]. 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol offers a scaffold for synthesizing imine and other derivatives that may interact with the hCA-II receptor, a validated target for epilepsy. Its enhanced lipophilicity (logP = 2.78) may also improve blood-brain barrier penetration, a critical factor in CNS drug design.

Physicochemical and ADME Tool Compound Studies

With a calculated logP of 2.78 and PSA of 104.85 Ų—representing a nearly 1000-fold increase in lipophilicity over the parent 5-amino-1,3,4-thiadiazole-2-thiol —this compound is an excellent tool for studying the impact of 4-fluorophenyl substitution on membrane permeability, protein binding, and metabolic stability in the thiadiazole series. It can serve as a reference standard in in vitro ADME assays and computational model validation.

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